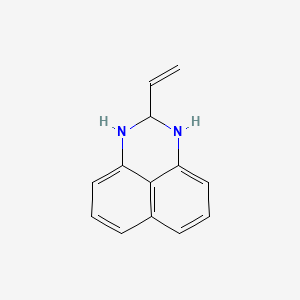

2-Ethenyl-2,3-dihydro-1H-perimidine

Description

2-Ethenyl-2,3-dihydro-1H-perimidine is a heterocyclic compound derived from the perimidine scaffold, characterized by a tricyclic structure consisting of two fused benzene rings and a six-membered dihydroimidazole ring. The ethenyl (-CH=CH₂) substituent at the 2-position introduces an unsaturated alkene group, which influences the compound’s electronic properties and reactivity. This reaction proceeds through hemiaminal formation, followed by cyclization to yield the dihydroperimidine core . The ethenyl group likely originates from a vinyl aldehyde precursor, though specific protocols require further investigation.

Properties

CAS No. |

85968-07-6 |

|---|---|

Molecular Formula |

C13H12N2 |

Molecular Weight |

196.25 g/mol |

IUPAC Name |

2-ethenyl-2,3-dihydro-1H-perimidine |

InChI |

InChI=1S/C13H12N2/c1-2-12-14-10-7-3-5-9-6-4-8-11(15-12)13(9)10/h2-8,12,14-15H,1H2 |

InChI Key |

BPWQSWXBWHZOTL-UHFFFAOYSA-N |

Canonical SMILES |

C=CC1NC2=CC=CC3=C2C(=CC=C3)N1 |

Origin of Product |

United States |

Preparation Methods

The synthesis of 2-Ethenyl-2,3-dihydro-1H-perimidine typically involves the condensation reaction of 1,8-diaminonaphthalene with a carbonyl compound. One common method uses squaric acid as an organocatalyst in water, which is an eco-friendly and efficient approach . This method offers several advantages, including low catalyst loading, mild reaction conditions, and high yield of the desired product. Industrial production methods may involve similar catalytic processes, often optimized for large-scale synthesis.

Chemical Reactions Analysis

2-Ethenyl-2,3-dihydro-1H-perimidine undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Common reagents for substitution reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while substitution reactions can introduce various functional groups into the perimidine ring.

Scientific Research Applications

2-Ethenyl-2,3-dihydro-1H-perimidine has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Ethenyl-2,3-dihydro-1H-perimidine involves its interaction with molecular targets such as DNA and proteins. The compound’s tricyclic structure allows it to intercalate into DNA, disrupting the replication process and exhibiting potential anticancer effects . Additionally, its strong electron-donating character enables it to participate in various biochemical pathways, enhancing its biological activity.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The 2-substituted dihydroperimidines vary significantly based on their substituents, impacting molecular weight, polarity, and lipophilicity. Key examples include:

*Estimated based on structural analogs.

The ethenyl derivative’s alkene group confers intermediate lipophilicity (predicted XLogP3 ~2.8) compared to aromatic substituents, balancing solubility and membrane permeability. Its planar structure may enhance π-π interactions in biological targets or materials applications.

Research Findings and Trends

- Structure-Activity Relationships (SAR) :

- Computational Insights: DFT studies on the 2-(p-tolyl) derivative reveal stable charge distribution and non-covalent interactions critical for biological activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.